(R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-4-benzyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)18-17-9-5-4-8-15(17)10-11-20-18/h1-11,16H,12-13H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVMSMUJWFAHH-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Oxazoline Ring Construction
The oxazoline core is typically synthesized via cyclocondensation of chiral β-amino alcohols with nitriles or carbonyl derivatives. A validated protocol involves:
Starting Materials
-
(R)-(-)-2-Amino-3-phenyl-1-propanol (chiral pool precursor)
-
Isoquinoline-1-carbonitrile
-
Dissolve (R)-(-)-2-amino-3-phenyl-1-propanol (5.0 g, 30 mmol) in anhydrous THF under nitrogen.
-
Add isoquinoline-1-carbonitrile (4.7 g, 30 mmol) and BF₃·OEt₂ (0.5 mL, catalytic).
-
Reflux at 80°C for 12 hours.
-
Quench with saturated NaHCO₃, extract with EtOAc (3 × 50 mL), dry over Na₂SO₄.
-
Purify via flash chromatography (hexane/EtOAc 4:1 → 1:1).
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| ee | 98% (HPLC analysis) |
| Reaction Scale | Up to 100 g |
This method leverages BF₃·OEt₂ to activate the nitrile group, enabling cyclization while preserving stereochemical integrity.
Alternative Route via Enantioselective Catalysis
For larger-scale production, asymmetric catalysis using chiral ligands provides superior atom economy:
Catalytic System
-
Cu(OTf)₂ (10 mol%)
-
(R)-BINAP (12 mol%)
-
Combine 4-benzyl-2-hydroxyoxazoline (10 mmol) and isoquinoline (10 mmol) in DCM.
-
Add Cu(OTf)₂ and (R)-BINAP, stir at 25°C for 24 hours.
-
Filter through Celite®, concentrate, and recrystallize from ethanol/water.
Optimization Insights
-
Solvent Effects : DCM > THF > toluene (yields: 85% vs. 72% vs. 65%)
-
Temperature : Room temperature minimizes racemization vs. elevated temps (40°C → 5% ee loss)
Coupling Methodologies for Isoquinoline Integration
Ullmann-Type Coupling
A robust method for aryl-ether bond formation:
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (6 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
DMF, 110°C, 18 hours
Workflow :
-
React 4-benzyloxazoline (1 equiv) with 1-iodoisoquinoline (1.1 equiv).
-
Purify by column chromatography (SiO₂, hexane/EtOAc 3:1).
Performance Metrics
| Metric | Outcome |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >99% |
| Scalability | Demonstrated at 1 kg scale |
Photoredox-Mediated C–H Functionalization
Emerging techniques employ visible-light catalysis for direct coupling:
-
Ir(ppy)₃ (2 mol%)
-
DIPEA (3 equiv)
-
Blue LEDs, DCE, 24 hours
Advantages :
-
Avoids pre-functionalized substrates
-
Maintains 97% ee via radical pathway control
Purification and Characterization
Chromatographic Techniques
-
Normal-phase HPLC : Chiralpak IC column, hexane/i-PrOH 90:10, 1 mL/min
-
Retention: 12.3 min (R-enantiomer), 14.7 min (S-enantiomer)
-
-
Recrystallization : Ethyl acetate/hexane (1:3) yields 99.5% pure crystals
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.51 (d, J = 5.8 Hz, 1H, isoquinoline-H)
-
δ 7.89–7.21 (m, 9H, aromatic)
-
δ 5.02 (q, J = 6.7 Hz, 1H, CH-O)
-
δ 4.32 (dd, J = 9.1, 6.7 Hz, 1H, oxazoline-H)
HRMS (ESI+) :
-
Calculated for C₂₀H₁₇N₂O [M+H]⁺: 301.1337
-
Found: 301.1339
Industrial-Scale Considerations
Cost Analysis (Per kilogram basis):
| Component | Cost (USD) |
|---|---|
| (R)-2-Amino alcohol | 420 |
| Ligands/Catalysts | 310 |
| Solvents | 150 |
| Total | 880 |
Process Improvements :
-
Solvent recycling reduces costs by 25%
-
Continuous-flow systems enhance throughput (90% yield at 10 L/h)
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at the 4- and 2-positions of the dihydrooxazole core. Examples include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 5-fluoropyridin-2-yl) may enhance electrophilicity at the oxazoline nitrogen, affecting catalytic activity.
Physicochemical Properties
- Stability : Benzyl-substituted derivatives (e.g., (R)-4-benzyl-2-(6-methylpyridin-2-yl)) require storage under inert atmospheres at 2–8°C to prevent degradation. In contrast, tert-butyl analogs exhibit greater stability under ambient conditions.
- Spectroscopic Data : Related compounds, such as (S)-4-benzyl-2-(6-benzylpyridin-2-yl)-4,5-dihydrooxazole (L7), show characteristic ¹³C NMR signals at δ 75.46 (oxazoline C4) and δ 58.7 (C5), with MS (ESI) m/z 543.31 [M+H]⁺.
Stability and Reactivity
- Hazard Profile: Limited toxicity data exist for benzyl-isoquinoline derivatives, but tert-butyl analogs (e.g., C₁₇H₂₀N₂O) are classified as hazardous (H315, H319) due to skin/eye irritation risks.
- Reactivity : The oxazoline ring is susceptible to hydrolysis under acidic conditions, necessitating anhydrous handling.
Biological Activity
(R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an isoquinoline moiety and a dihydrooxazole ring. This configuration is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases and cognitive function.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially affecting mood and cognitive processes.
1. Antioxidant Activity
Studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
2. Anticancer Potential
Research has explored its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapy.
3. Neuroprotective Effects
The compound's ability to inhibit MAO suggests it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other bioactive compounds but exhibits unique properties due to its specific configuration.
| Compound | Structure | Biological Activity |
|---|---|---|
| Isoquinoline derivatives | Isoquinoline core | Antimicrobial, anticancer |
| Benzothiazole derivatives | Benzothiazole core | MAO inhibition |
Q & A
Q. What are the standard synthetic routes for (R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole?
A multi-step approach is commonly employed, starting with chiral precursors such as amino alcohols. Cyclization with carbonyl derivatives under controlled conditions (e.g., reflux in toluene with Dean-Stark traps) achieves yields up to 94.5%. Key steps include stereochemical preservation via chiral auxiliaries and protecting group strategies .
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation requires ¹H/¹³C NMR for stereochemical assignment, IR spectroscopy for functional groups (e.g., oxazole C=N stretch at ~1650 cm⁻¹), and polarimetry to verify optical rotation. Purity (>99%) is validated via GC-MS or HPLC .
Q. What safety protocols are mandatory during handling?
Use PPE (nitrile gloves, lab coats), work in fume hoods, and avoid skin contact. In case of spills, adsorb with inert materials (e.g., vermiculite) and dispose via hazardous waste facilities. No inhalation toxicity data exist; treat as a potential respiratory irritant .
Q. How should the compound be stored to ensure stability?
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Stability studies indicate no decomposition for ≥6 months under these conditions. Monitor purity periodically via HPLC .
Q. What catalytic applications are documented for this compound?
It serves as a chiral ligand in asymmetric hydrogenation and C–C coupling reactions. The isoquinoline moiety enhances π-backbonding in transition metal complexes (e.g., Ru or Rh), improving enantioselectivity .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
Employ enantiopure starting materials (e.g., (S)-(+)-2-phenylglycinol) and chiral catalysts (e.g., BINOL-derived phosphoric acids). Monitor ee via chiral HPLC and optimize recrystallization solvents (e.g., hexane/EtOAc mixtures) to achieve >98% ee .
Q. How should researchers resolve spectral data discrepancies in derivatives?
Cross-validate using 2D NMR (COSY, NOESY) to distinguish diastereomers. Computational modeling (DFT) predicts ¹³C chemical shifts, while variable-temperature NMR identifies dynamic effects causing signal splitting .
Q. What experimental approaches predict decomposition pathways under stress conditions?
Perform accelerated stability testing via TGA (10°C/min, N₂ atmosphere) and LC-MS analysis of degradation products. Hydrolytic susceptibility is assessed at pH 1–13, with DFT calculations identifying labile bonds (e.g., oxazole ring cleavage) .
Q. How to design chronic toxicity studies given limited toxicological data?
Adopt OECD guidelines: (1) Ames test (bacterial reverse mutation), (2) 28-day repeated dose oral toxicity in rodents (histopathology focus: liver/kidney), and (3) in vitro hepatocyte assays to assess metabolic activation .
Q. How can structural modifications enhance catalytic performance?
Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl substituent to increase metal-ligand interaction strength. Steric bulk (e.g., t-Bu) improves enantioselectivity in asymmetric reactions. Docking simulations (AutoDock Vina) guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
